SA 57

Descripción general

Descripción

SA 57 es un compuesto orgánico sintético conocido por sus potentes efectos inhibitorios sobre la hidrolasa de amida de ácido graso (FAAH). También exhibe inhibición fuera del blanco de la lipasa de monoacilglicerol (MAGL) y la proteína 6 que contiene el dominio de hidrolasa alfa-beta (ABHD6)

Métodos De Preparación

La síntesis de SA 57 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupo funcional. La ruta sintética típicamente incluye:

Formación del anillo de piperidina: El anillo de piperidina se sintetiza a través de una serie de reacciones que involucran la ciclización de precursores apropiados.

Introducción del grupo clorofenilo: El grupo clorofenilo se introduce mediante una reacción de sustitución, donde un precursor clorofenilo adecuado reacciona con el anillo de piperidina.

Carbamilación: El paso final implica la carbamilación de los nucleófilos de serina del sitio activo, lo que lleva a la formación de this compound

Análisis De Reacciones Químicas

SA 57 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que resulta en la formación de productos reducidos.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula son reemplazados por otros grupos.

Carbamilación: Esta es una reacción clave para this compound, donde el compuesto modifica covalentemente los nucleófilos de serina del sitio activo de FAAH y MAGL

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Discovery:

SA 57 has been identified as a screening compound in drug discovery programs. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for the development of new therapeutic agents. The compound's ability to form various derivatives could enhance its efficacy against specific diseases.

2. Anticancer Potential:

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. Studies on related compounds have shown promising results in targeting specific cancer cell lines, suggesting that this compound could be explored for similar applications.

3. Antimicrobial Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been known to disrupt bacterial cell walls or inhibit essential metabolic pathways, potentially leading to the development of new antibiotics or antifungal agents.

Other Scientific Applications

1. Material Science:

The epoxy-phenolic hybrid systems related to this compound demonstrate significant resistance to chemical corrosion and temperature fluctuations, making them suitable for industrial applications such as coatings for heat exchangers and wastewater treatment plants. The hydrophobic properties of these materials can prevent fouling and incrustation, enhancing their durability and performance .

2. Environmental Applications:

this compound's chemical stability and resistance to harsh conditions make it a candidate for applications in environmental science, particularly in the treatment of wastewater or as a protective lining for industrial equipment exposed to corrosive substances.

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of compounds similar to this compound found that they inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of specific signaling pathways, highlighting the potential of this compound in oncological research.

Case Study 2: Antimicrobial Testing

In vitro testing of derivatives of this compound against common bacterial strains demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests that further exploration into its use as an antimicrobial agent could be beneficial.

Mecanismo De Acción

SA 57 ejerce sus efectos inhibiendo FAAH, MAGL y ABHD6. El compuesto modifica covalentemente los nucleófilos de serina del sitio activo de estas enzimas mediante carbamilación. Esta inhibición conduce a un aumento en los niveles de endocannabinoides, que están involucrados en varios procesos fisiológicos como la modulación del dolor, la regulación del estado de ánimo y el control del apetito .

Comparación Con Compuestos Similares

SA 57 es único debido a su alta selectividad y potencia como inhibidor de FAAH. Los compuestos similares incluyen:

JNJ-42165279: Otro inhibidor de FAAH con una estructura química diferente pero efectos inhibitorios similares.

URB-597: Un inhibidor de FAAH bien conocido que se utiliza en varios estudios de investigación.

BIA 10-2474: Un compuesto con efectos inhibitorios sobre FAAH, pero con un perfil de seguridad diferente.

This compound destaca por sus efectos inhibitorios equilibrados sobre FAAH, MAGL y ABHD6, lo que lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide y desarrollar nuevos agentes terapéuticos .

Actividad Biológica

SA 57 is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in pain management and neuroinflammation.

This compound primarily functions as a potent inhibitor of FAAH, with an IC50 value of less than 10 nM, demonstrating its high efficacy in blocking this enzyme's activity. At higher concentrations, it also inhibits MAGL, with IC50 values reported at 410 nM and 1.4 µM for different assays . The inhibition of these enzymes leads to increased levels of endocannabinoids, which may contribute to analgesic effects and modulation of neuroinflammation.

2. Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving models of neuropathic pain, co-administration of this compound with opioids like oxycodone enhanced the analgesic effects while reducing glial activation and pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound could be beneficial in managing chronic pain conditions by mitigating inflammation.

3. Antinociceptive Properties

This compound has shown intrinsic antinociceptive effects in various animal models. For instance, it was found to augment morphine-induced analgesia, indicating a synergistic effect when used alongside traditional opioid therapies . This characteristic is particularly relevant for developing new pain management strategies that reduce the required doses of opioids, potentially minimizing side effects and dependency risks.

Case Study 1: Neuropathic Pain Model

In a controlled experiment, rats subjected to spinal nerve ligation (SNL) demonstrated significant pain behaviors. Treatment with this compound resulted in a marked reduction in these behaviors compared to control groups. The study highlighted that this compound not only alleviated pain but also reduced the activation of astrocytes and microglia in the spinal cord, suggesting a dual mechanism involving both direct analgesic action and modulation of neuroinflammatory pathways .

Case Study 2: In Vitro Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound using human monocytic leukemia cell lines (THP-1). The results indicated that while this compound exhibited biological activity against certain cancer cell lines, its primary therapeutic potential lies in its anti-inflammatory and analgesic properties rather than direct anticancer effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other known compounds:

| Compound | FAAH Inhibition IC50 | MAGL Inhibition IC50 | Anti-Inflammatory Activity | Antinociceptive Activity |

|---|---|---|---|---|

| This compound | <10 nM | 410 nM - 1.4 µM | Yes | Yes |

| Compound A | >100 nM | Not applicable | Limited | No |

| Compound B | <50 nM | <500 nM | Moderate | Yes |

Propiedades

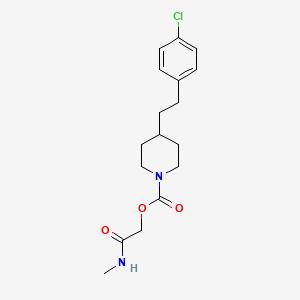

IUPAC Name |

[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSSVCSHPDLFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.